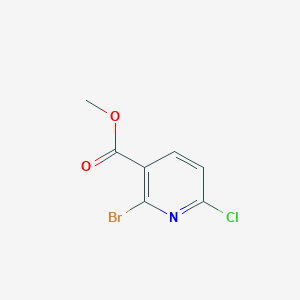

Methyl 2-bromo-6-chloronicotinate

CAS No.: 1214335-05-3

Cat. No.: VC3270004

Molecular Formula: C7H5BrClNO2

Molecular Weight: 250.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214335-05-3 |

|---|---|

| Molecular Formula | C7H5BrClNO2 |

| Molecular Weight | 250.48 g/mol |

| IUPAC Name | methyl 2-bromo-6-chloropyridine-3-carboxylate |

| Standard InChI | InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3 |

| Standard InChI Key | YHJFPSHEVMCNKC-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(N=C(C=C1)Cl)Br |

| Canonical SMILES | COC(=O)C1=C(N=C(C=C1)Cl)Br |

Introduction

Methyl 2-bromo-6-chloronicotinate is a chemical compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol . It is also known as methyl 2-bromo-6-chloropyridine-3-carboxylate, and its CAS number is 1214335-05-3 . This compound is part of a broader class of halogenated nicotinates, which are derivatives of nicotinic acid, a key component in various biological processes.

Synthesis and Esterification Methods

The synthesis of methyl esters of halogenated nicotinic acids, including compounds like methyl 2-bromo-6-chloronicotinate, often involves esterification reactions. A common method for esterifying dihalonicotinic acids is using diazomethane, which provides a quantitative yield without side reactions . This method is efficient for analytical purposes, allowing for the separation and quantification of dihalonicotinic acids by gas chromatography and mass spectrometry .

Analytical Techniques

Analytical techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are crucial for identifying and quantifying methyl esters of halogenated nicotinic acids. These methods allow for the resolution of complex mixtures and provide detailed mass spectral data, which are essential for structural identification .

Storage and Handling

Given the chemical properties of methyl 2-bromo-6-chloronicotinate, it is likely that it requires careful handling and storage conditions similar to other halogenated compounds. Storage under inert gases like nitrogen or argon at controlled temperatures may be recommended to prevent degradation or reaction with atmospheric components .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume